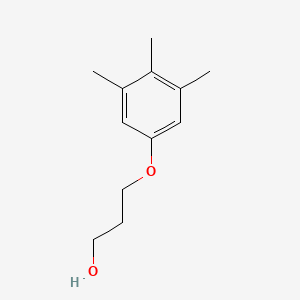
3-(3,4,5-Trimethylphenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of propan-1-ol, where the hydroxyl group is attached to a propyl chain that is further connected to a trimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethylphenoxy)propan-1-ol typically involves the reaction of 3,4,5-trimethylphenol with an appropriate propylating agent. One common method is the Williamson ether synthesis, where 3,4,5-trimethylphenol reacts with 3-chloropropan-1-ol in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trimethylphenoxy)propanal or 3-(3,4,5-trimethylphenoxy)propanoic acid.
Reduction: Formation of 3-(3,4,5-trimethylphenoxy)propane.
Substitution: Formation of 3-(3,4,5-trimethylphenoxy)propyl chloride and other derivatives.
Applications De Recherche Scientifique
3-(3,4,5-Trimethylphenoxy)propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trimethylphenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenoxy)propan-1-ol
- 3-(3,5-Dimethylphenoxy)propan-1-ol
- 3-(3,4-Dimethylphenoxy)propan-1-ol
Uniqueness
3-(3,4,5-Trimethylphenoxy)propan-1-ol is unique due to the presence of three methyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity compared to similar compounds.
Propriétés
Numéro CAS |
66971-07-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-(3,4,5-trimethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-9-7-12(14-6-4-5-13)8-10(2)11(9)3/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
WOVNJFXVNVAAIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)C)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)


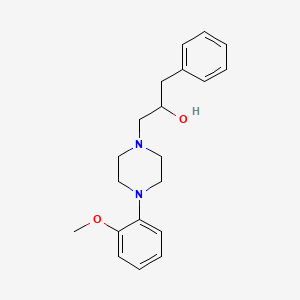
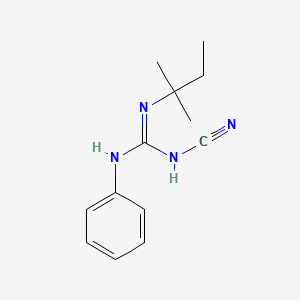


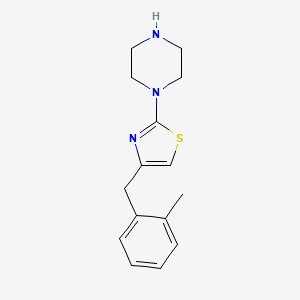
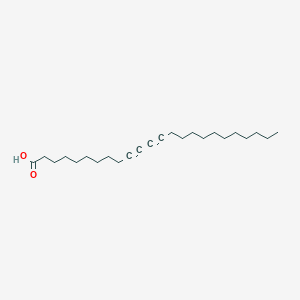
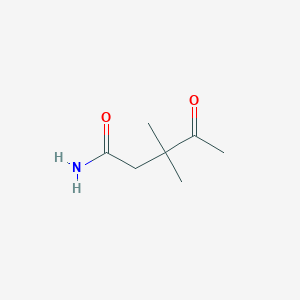

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
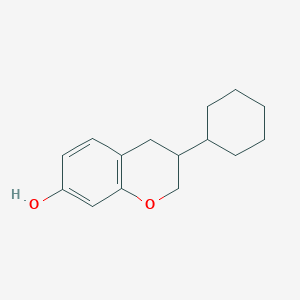
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
